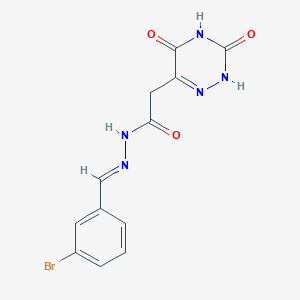

![molecular formula C19H17N5O2 B5535873 N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, to which our compound of interest belongs, has been a vibrant area of research due to their potent medicinal properties. Novel methods for their synthesis and functionalization continue to emerge, highlighting the compound's relevance in drug development. Metal-free approaches alongside transition metal catalysis have significantly advanced the field, offering diverse methodologies for functionalizing this scaffold at various positions, thus enhancing its utility in synthesizing related compounds (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds containing imidazo[1,2-a]pyridine has been extensively studied, revealing a wide range of spectroscopic properties and structures. These studies are crucial for understanding the compound's reactivity and potential applications in various fields, including medicinal chemistry and materials science (Boča et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide and related compounds are diverse, including functionalization reactions at each carbon atom of the imidazo[1,2-a]pyridine scaffold. These reactions are pivotal for the development of novel compounds with enhanced pharmacokinetic profiles and efficiencies, underlining the scaffold's versatility in organic synthesis (Shankar et al., 2023).

Physical Properties Analysis

The physical properties of such compounds are largely influenced by their molecular structure. Studies on related compounds have highlighted their significant spectroscopic, magnetic, and electrochemical properties, which are vital for their potential applications in various domains, including drug development and material science (Boča et al., 2011).

Chemical Properties Analysis

The chemical properties of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide, including its reactivity and stability, are key areas of investigation. Research into these aspects provides essential insights into how these compounds interact with various reagents and conditions, facilitating their use in synthetic chemistry and drug design (Shankar et al., 2023).

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

A study on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) highlights the antimycobacterial activity of compounds with structures based on IMB-1402. The findings indicate that certain IPAs exhibit significant activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. Compounds with an N-[2-(piperazin-1-yl)ethyl] moiety showed promise as an alternative linker for further structure-activity relationship (SAR) studies, suggesting a pathway for developing new antimycobacterial agents (Kai Lv et al., 2017).

Synthesis and Functionalization

The synthesis and functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, were investigated. This research provides insights into the chemical reactions and mechanisms underlying the formation of imidazo[1,2-a]pyridines, a class of compounds to which N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide belongs. These studies contribute to the broader understanding of the chemical properties and potential applications of such compounds (İ. Yıldırım et al., 2005).

Antiulcer Agents

Research on new imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective antiulcer agents indicates the medical application potential of these compounds. Although no significant antisecretory activity was observed in the gastric fistula rat model, several compounds demonstrated good cytoprotective properties. This suggests that structurally similar compounds like N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide could be explored for their potential in treating ulcers (J. Starrett et al., 1989).

Aldehyde Oxidase Metabolism

A study on systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) highlights the challenges associated with the rapid metabolism of this class of compounds. By altering the heterocycle or blocking the reactive site, researchers were able to reduce AO-mediated oxidation. This research is relevant for understanding the metabolic stability and thus the potential therapeutic applicability of similar compounds, including N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide (A. Linton et al., 2011).

Direcciones Futuras

The future directions for research on “N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide” and related compounds could include further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic strategies for 1,2,4-oxadiazoles could be a promising area of research .

Propiedades

IUPAC Name |

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-19(15-6-7-17-20-10-11-24(17)13-15)21-9-8-18-22-16(23-26-18)12-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBOFBUCIIWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CCNC(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

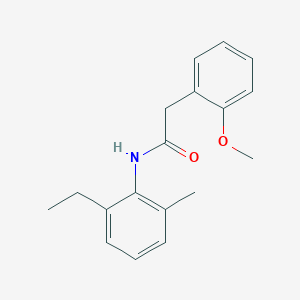

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

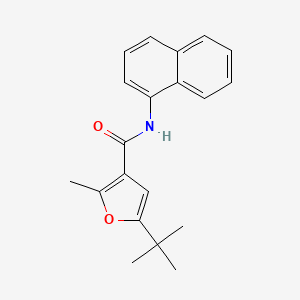

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

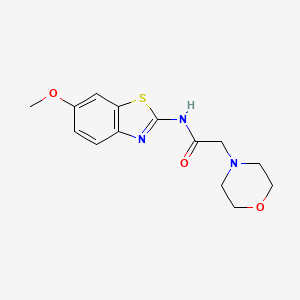

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)